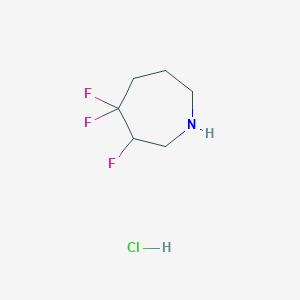

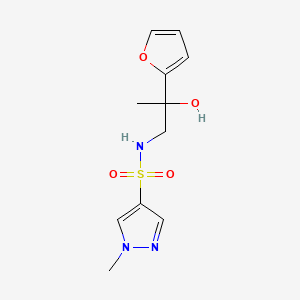

![molecular formula C13H9ClF3N3O2 B2891306 4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzohydrazide CAS No. 1022610-19-0](/img/structure/B2891306.png)

4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzohydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzohydrazide” is a chemical compound . It is related to the class of compounds known as trifluoromethylpyridines (TFMP), which are key structural motifs in active agrochemical and pharmaceutical ingredients .

Synthesis Analysis

The synthesis of TFMP derivatives, including “4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzohydrazide”, is an important area of research . The synthesis generally involves the introduction of TFMP groups within the structures of other molecules . The exact synthesis process for this specific compound is not detailed in the available resources.Molecular Structure Analysis

The molecular structure of “4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzohydrazide” is characterized by the presence of a pyridine ring with a trifluoromethyl group and a chloro group . The exact molecular structure is not provided in the available resources.Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzohydrazide and its derivatives are synthesized for various scientific applications, including the development of novel compounds with potential biological activity. For instance, new Schiff base ligands derived from benzohydrazide have been characterized for their potential in catalytic, DNA binding, and antibacterial activities. These ligands, upon coordination with metal ions such as Co(II), Ni(II), and Cu(II), form complexes that exhibit significant antimicrobial and anticancer properties, alongside their ability to interact with DNA and proteins in a specific manner (El‐Gammal et al., 2021).

Anticancer Evaluation

The anticancer potential of derivatives has been explored through the synthesis of various compounds, demonstrating significant cytotoxicity against human cancer cell lines. Specifically, compounds have been synthesized and evaluated against breast cancer cell lines, where certain derivatives showed low half-maximal inhibitory concentrations (IC50s), indicating their effectiveness in inhibiting cancer cell growth. Molecular docking experiments further confirm these findings, suggesting that these compounds could be potent agents against breast cancer (Mansour et al., 2021).

Photoisomerization and Luminescence

Some derivatives exhibit unique photoisomerization and luminescent properties, making them interesting for applications in molecular machines and electronic devices. The ability of these compounds to undergo E/Z isomerization upon ultraviolet radiation highlights their potential use in the development of responsive materials. Comparative studies between experimental results and theoretical models help in understanding the dynamic properties of these compounds, which is crucial for their application in advanced technologies (Gordillo et al., 2016).

Development of Fluorescent Probes

Additionally, benzohydrazide derivatives are explored for the development of fluorescent probes, capable of detecting specific species such as reactive oxygen species (ROS) in biological systems. These probes can selectively detect and distinguish specific ROS, contributing significantly to the understanding of oxidative stress and its implications in various diseases. The synthesis and application of these fluorescent probes demonstrate their potential utility in biological and chemical research, providing tools for the study of ROS and their roles in cellular processes (Setsukinai et al., 2003).

Zukünftige Richtungen

The future directions for the research and application of “4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzohydrazide” and other TFMP derivatives are promising. They are expected to find many novel applications in the agrochemical and pharmaceutical industries due to their unique physicochemical properties .

Wirkmechanismus

Target of Action

Similar compounds have been found to inhibit the enzymeacetyl-CoA carboxylase (EC 6.4.1.2) . This enzyme plays a crucial role in fatty acid biosynthesis and its inhibition can lead to significant effects on cell viability .

Mode of Action

It is known that compounds with a -cf3 group attached to a tertiary stereogenic center in a hetero aliphatic ring can exhibit improved drug potency toward enzyme inhibition by lowering the pka of the cyclic carbamate by a key hydrogen bonding interaction with the protein .

Biochemical Pathways

Inhibition of acetyl-coa carboxylase can disrupt fatty acid biosynthesis, leading to pleotropic effects on cell viability by inhibiting the production of the primary membrane component palmitate .

Result of Action

Inhibition of acetyl-coa carboxylase can lead to significant effects on cell viability .

Eigenschaften

IUPAC Name |

4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxybenzohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClF3N3O2/c14-10-5-8(13(15,16)17)6-19-12(10)22-9-3-1-7(2-4-9)11(21)20-18/h1-6H,18H2,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDSXQGMQSCWBLE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NN)OC2=C(C=C(C=N2)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClF3N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzohydrazide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

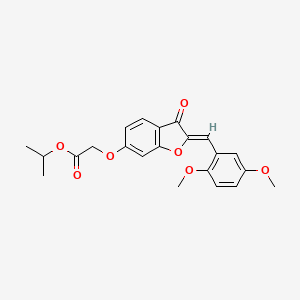

![1-[(2,6-Difluorophenyl)methyl]-3-nitro-1H-pyrazole](/img/structure/B2891226.png)

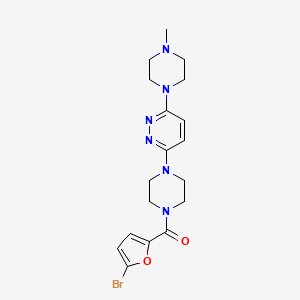

![1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-1H-pyrazole-3-carboxylic acid](/img/structure/B2891227.png)

![2-(7-(2,4-dimethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2891232.png)

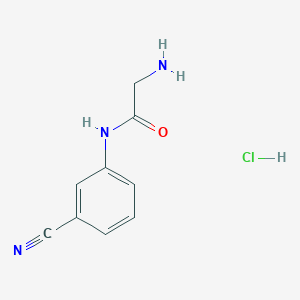

![4-[2-(Aminomethyl)-3-fluorophenoxy]-3-methoxybenzoic acid](/img/structure/B2891234.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3,4-difluorobenzamide](/img/structure/B2891241.png)

![1-(2-chloropyridine-3-carbonyl)-1H,2H,3H,4H-pyrido[3,4-b]pyrazin-3-one](/img/structure/B2891242.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(benzylsulfonyl)-1H-indol-1-yl)acetamide](/img/structure/B2891245.png)